RAD5 protein - 148349-40-0

RAD5 protein

Catalog Number: EVT-1516757
CAS Number: 148349-40-0
Molecular Formula: C55H97N15O12S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RAD5 was first identified in yeast through studies examining sensitivity to ultraviolet light and mutation rates. It belongs to the family of E3 ubiquitin ligases and is characterized by its ability to catalyze the polyubiquitination of PCNA, which is crucial for translesion synthesis and damage tolerance pathways. Its classification includes three main domains: a RING domain responsible for ubiquitin transfer, a helicase domain that exhibits ATPase activity, and a HIRAN domain involved in DNA binding and interaction with other proteins involved in DNA metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of RAD5 protein can be achieved through recombinant DNA technology. Typically, the RAD5 gene is cloned into an expression vector suitable for a host organism such as Escherichia coli or yeast. Following transformation, the host cells are cultured under conditions that promote protein expression, often involving the induction of expression with specific chemicals (e.g., IPTG for bacterial systems). Afterward, RAD5 can be purified using affinity chromatography techniques that exploit its unique domains, particularly the RING domain which can bind ubiquitin-conjugating enzymes.

The purification process generally includes:

  • Cell Lysis: Breaking open cells to release proteins.
  • Affinity Chromatography: Using beads coated with ubiquitin or anti-RAD5 antibodies to isolate RAD5 from other cellular proteins.
  • Dialysis: Removing excess salts and small molecules to concentrate the protein.
  • Characterization: Assessing purity and activity through SDS-PAGE and functional assays.
Molecular Structure Analysis

Structure and Data

The crystal structure of RAD5 reveals three distinct domains: the RING domain, the Snf2-like ATPase/helicase domain, and the HIRAN domain. The spatial arrangement of these domains suggests that they work in concert to perform RAD5's various functions. The RING domain facilitates interactions with ubiquitin-conjugating enzymes, while the helicase domain is responsible for ATP-dependent activities necessary for fork regression.

Key structural features include:

  • RING Domain: Promotes PCNA polyubiquitination.
  • Snf2 Domain: Engages in ATP hydrolysis and unwinding of DNA.
  • HIRAN Domain: Binds to single-stranded DNA and interacts with other proteins like PCNA .
Chemical Reactions Analysis

Reactions and Technical Details

RAD5 catalyzes several critical reactions:

  1. PCNA Polyubiquitination: RAD5 acts as an E3 ligase that mediates the transfer of ubiquitin moieties from E2 conjugating enzymes to PCNA. This modification is pivotal for initiating translesion synthesis.
  2. Helicase Activity: In an ATP-dependent manner, RAD5 promotes replication fork regression by unwinding DNA structures, which is essential for bypassing lesions during DNA replication .
  3. Template Switching Mechanism: By facilitating template switching through polyubiquitinated PCNA, RAD5 enables error-free replication across damaged sites .
Mechanism of Action

Process and Data

The mechanism by which RAD5 operates involves several steps:

  1. Recognition of DNA Damage: Upon encountering damaged DNA during replication, RAD5 is recruited to sites of stress.
  2. Modification of PCNA: Through its RING domain, RAD5 catalyzes the polyubiquitination of PCNA, marking it for recruitment by translesion synthesis polymerases.
  3. Fork Regression: The helicase activity allows RAD5 to regress replication forks, creating a structure conducive to template switching.
  4. Lesion Bypass: Utilizing the newly synthesized strand from a sister chromatid as a template, RAD5 facilitates error-free bypass of lesions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RAD5 exhibits several notable physical properties:

  • Molecular Weight: Approximately 100 kDa depending on the species.
  • Stability: Maintains structural integrity under various conditions but may be sensitive to extreme pH or temperature changes.
  • Solubility: Generally soluble in physiological buffers but may require specific conditions (e.g., salt concentration) for optimal activity.

Chemical properties include:

  • Ubiquitin Ligase Activity: Essential for its role in modifying PCNA.
  • ATPase Activity: Critical for its helicase function during fork regression .
Applications

Scientific Uses

RAD5 has significant applications in molecular biology and genetics:

  • DNA Repair Studies: Understanding RAD5's role helps elucidate mechanisms behind DNA damage tolerance.
  • Cancer Research: Given its involvement in maintaining genomic stability, studying RAD5 can provide insights into tumorigenesis where dysregulation occurs.
  • Biotechnological Applications: Potential uses in synthetic biology where controlled DNA repair mechanisms are required.
Structural Biology of RAD5 Protein

Domain Architecture and Functional Motifs

HIRAN Domain: DNA and PCNA Interaction Mechanisms

The HIRAN (HIP116 and Rad5 N-terminal) domain is a conserved structural module in RAD5 that facilitates critical protein-DNA and protein-protein interactions. Structural studies reveal that this domain binds the 3ʹ end of single-stranded DNA (ssDNA) at stalled replication forks, positioning RAD5 for fork regression activities [1] [5]. Unlike its human ortholog HLTF, RAD5’s HIRAN domain uniquely interacts with the DNA clamp protein PCNA (Proliferating Cell Nuclear Antigen) through a positively charged surface region (e.g., residues K194 in yeast Rad5) [2] [4]. This interaction is essential for PCNA polyubiquitination, as mutations in the HIRAN domain (e.g., rad5-K194E) disrupt both PCNA binding and subsequent Lys63-linked ubiquitin-chain formation [4] [7]. Biochemical assays confirm DNA competitively inhibits RAD5-PCNA binding, suggesting dynamic coordination between DNA engagement and PCNA modification [2].

Snf2 Helicase Domain: ATPase Activity and DNA Translocase Function

The Snf2 helicase domain belongs to the Superfamily 2 (SF2) ATPases and drives RAD5’s replication fork remodeling activities. This domain contains seven conserved motifs distributed across two lobes (Lobe 1 and 2), which hydrolyze ATP to fuel DNA translocation. In the absence of DNA, the lobes adopt a "closed" conformation, separating catalytic motifs I/II (ATP-binding) and motif VI (ATP hydrolysis) by ~20 Å, rendering the ATPase inactive [1] [5]. DNA binding triggers a major conformational shift: dsDNA binding via a positively charged cleft (residues R610, R1000, K1023 in K. lactis Rad5) reorients the lobes into an "open" state competent for ATP hydrolysis (Fig. 1A) [1] [9]. Charge-reversal mutations (e.g., R610E) reduce DNA affinity and abolish fork regression, confirming the Snf2 domain acts as a DNA-stimulated molecular switch [5] [9].

RING Finger Domain: Ubiquitin Ligase Activity

Embedded within the Snf2 domain, the RING (Really Interesting New Gene) finger domain (residues 910–990 in yeast) confers E3 ubiquitin ligase activity. This zinc-coordinating domain recruits E2 ubiquitin-conjugating enzymes (Ubc13-Mms2) to catalyze Lys63-linked polyubiquitination of PCNA at Lys164 [3] [5]. Structural analyses show the RING domain is solvent-exposed and minimally contacts other RAD5 domains, enabling autonomous function [1] [5]. Mutations disrupting zinc coordination (e.g., rad5-C914A/C917A) abrogate ubiquitin transfer but preserve fork regression, indicating functional independence from helicase activity [3] [8]. Recent studies also implicate RAD5-Ubc4 in direct PCNA ubiquitination at multiple sites, expanding its regulatory roles [8].

Table 1: Functional Domains of RAD5 Protein

DomainKey Structural FeaturesBiological FunctionsCritical Residues/Mutants
HIRANOB-fold; Positively charged surfaceBinds 3ʹ ssDNA; Interacts with PCNA; Fork targetingK194E (disrupts PCNA/DNA binding)
Snf2 HelicaseLobes 1/2 with 7 conserved motifs; DNA-binding cleftATP hydrolysis; DNA translocation; Fork regressionR610E, Q1106D (ATPase-inactive)
RING FingerZinc-coordinating ββα fold; Solvent-exposedE3 ligase activity; PCNA polyubiquitinationC914A/C917A (ligase-dead)

Crystal Structure Analysis and Conformational Dynamics

The crystal structure of near-full-length RAD5 from K. lactis (residues 163–1114; 3.3 Å resolution) reveals an elongated monomeric architecture spanning 140 Å (Fig. 1B) [1] [5]. Domains are arranged linearly: the HIRAN domain connects to Lobes 1/2 of the Snf2 domain, while the RING domain protrudes laterally. Key features include:

  • Interdomain Interfaces: Extensive contacts exist between HIRAN-Snf2 (buried surface area: ~1,300 Ų) and Snf2-Lobe1-Lobe2, but not RING-HIRAN/Snf2, supporting modular functionality [5].
  • DNA-Induced Activation: Hydrogen-deuterium exchange and mutagenesis studies confirm dsDNA binding induces large-scale conformational changes in the Snf2 domain. Peptides 771–778 and 1093–1108 (helix α2/α8) exhibit increased flexibility upon DNA binding, resolving steric clashes to form the ATPase-active cleft [1] [9].
  • Allosteric Regulation: A hydrogen bond between Ser553 (Lobe 1) and Glu953 (Lobe 2) stabilizes the ATPase-inactive state. The E953A mutation increases ATPase Vmax by 30%, indicating autoinhibitory control [5].

Table 2: RAD5 Mutagenesis Studies of Functional Residues

ResidueDomainMutationImpact on FunctionAssay
K194HIRANK194ELoss of PCNA/DNA binding; Fork regression defectYeast two-hybrid; Fork regression assay
R610Snf2 Lobe 1R610EReduced DNA affinity; Loss of ATPase stimulationFluorescence polarization; ATPase assay
E953Snf2 Lobe 2E953A30% ↑ ATPase Vmax; Destabilizes inactive stateATPase kinetics
C914/C917RINGC914A/C917ALoss of ubiquitin ligase activity; TS defectIn vitro ubiquitination assay

Comparative Structural Analysis with Human Orthologs (HLTF/SHPRH)

RAD5’s human orthologs, HLTF and SHPRH, share domain organization but exhibit specialized functions and structural variations:

  • HLTF: Contains a HIRAN domain structurally homologous to RAD5 but lacks PCNA-binding capability. Instead, it binds the 3ʹ-hydroxyl of ssDNA via a conserved pocket (Y60, Y74, F78), directing fork reversal without PCNA engagement [2] [6]. Its RING domain preferentially interacts with UbcH5 (not Ubc13), enabling alternative PCNA ubiquitination pathways [6] [10].
  • SHPRH: Lacks a HIRAN domain but harbors a histone linker and PHD domain. Its RING domain recruits UbcH6 for PCNA polyubiquitination, while the PHD domain mediates chromatin interactions absent in RAD5 [6] [10].
  • Functional Divergence: HLTF promotes translesion synthesis (TLS) after UV damage, while SHPRH dominates methyl methanesulfonate (MMS) responses. Double HLTF/SHPRH knockouts show MMS resistance and reduced CHK2 activation, linking SHPRH to DNA damage checkpoint regulation [6] [10].

Table 3: RAD5 Orthologs in Humans

FeatureRAD5 (Yeast)HLTF (Human)SHPRH (Human)
HIRAN DomainYes; Binds PCNA & DNAYes; Binds DNA onlyAbsent
Snf2 HelicaseDNA-stimulated ATPaseFork regression activityWeak ATPase; Dominant TS role
RING DomainUbc13-Mms2 (K63-ubiquitin)UbcH5 (alternative chains)UbcH6 (PCNA ubiquitination)
Unique DomainsNoneNonePHD/histone linker
Cancer LinksN/AColorectal cancer (epigenetic silencing)Glioblastoma (LOH at 6q24.3)

Concluding RemarksThe structural biology of RAD5 reveals a sophisticated integration of catalytic and scaffolding activities across its HIRAN, Snf2, and RING domains. Its conformational plasticity enables DNA-dependent ATPase activation, while domain autonomy allows parallel functions in fork remodeling (Snf2) and PCNA ubiquitination (RING). Divergence in human orthologs underscores evolutionary specialization: HLTF retains fork reversal but loses PCNA interaction, while SHPRH acquires chromatin-targeting modules. These insights provide a framework for targeting RAD5/HLTF/SHPRH in replication-stress-associated cancers.

Figure 1: Structural Organization of RAD5(A) Domain arrangement and activation mechanism of the Snf2 helicase domain. DNA binding reorients Lobes 1/2 to close the ATPase cleft.(B) Crystal structure of K. lactis RAD5 (PDB: 7CJX) showing linear HIRAN-Snf2 alignment and lateral RING domain positioning.

Properties

CAS Number

148349-40-0

Product Name

RAD5 protein

Molecular Formula

C55H97N15O12S2

Synonyms

RAD5 protein

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